molecular formula C12H9Cl3N2O2 B1210145 3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione

3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione

Cat. No. B1210145
M. Wt: 319.6 g/mol
InChI Key: UJVSRUOVYSHYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione is a member of maleimides.

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of related pyrrolo[3,4-c]pyrrole-1,4-dione compounds has been studied to understand the effects of substituents on molecular structure. Such analysis is crucial in material science and chemistry for understanding and predicting compound properties (Fujii et al., 2002).

Luminescent Polymer Development

  • Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and solubility in organic solvents. These properties are significant in the development of luminescent materials and electronic applications (Zhang & Tieke, 2008).

Photoluminescent Conjugated Polymers

  • A series of π-conjugated polymers and copolymers with pyrrolo[3,4-c]pyrrole units show strong photoluminescence and stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Catalysis in Organic Synthesis

  • Pyrrolin-2,5-diones, related to the compound of interest, have been used as ligands in asymmetric catalysis, specifically in the hydrosilylation reaction of acetophenone (Tillack et al., 1994).

Synthesis of Novel Molecules

  • The synthesis of derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione, aimed at potential applications in cancer treatment and molecular docking, demonstrates the versatility of these compounds in medicinal chemistry (Kuznietsova et al., 2019).

Semiconductor Materials

  • Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)dione-based polymers have been used to create semiconductor materials for organic thin film transistors, showcasing their potential in the field of electronics and optoelectronics (Guo, Sun, & Li, 2014).

properties

Product Name

3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione

Molecular Formula

C12H9Cl3N2O2

Molecular Weight

319.6 g/mol

IUPAC Name

3-chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione

InChI

InChI=1S/C12H9Cl3N2O2/c1-16(2)10-9(15)11(18)17(12(10)19)6-3-4-7(13)8(14)5-6/h3-5H,1-2H3

InChI Key

UJVSRUOVYSHYAG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione
Reactant of Route 2
3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione
Reactant of Route 3
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3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione
Reactant of Route 4
3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione
Reactant of Route 5
3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione
Reactant of Route 6
3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione

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